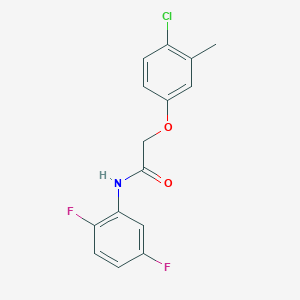![molecular formula C20H15N5O3S B4751178 N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide](/img/structure/B4751178.png)
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide
Descripción general
Descripción
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide, also known as PCTA-1, is a small molecule that has gained attention in the scientific community due to its potential use as a therapeutic agent in various diseases. PCTA-1 is a xanthene derivative, which is a class of organic compounds that have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in cancer cells and plays a key role in tumor growth. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has also been shown to inhibit the activity of glycogen synthase kinase 3β, a signaling pathway that plays a role in inflammation and neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have various biochemical and physiological effects. In cancer, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to induce apoptosis, inhibit angiogenesis, and reduce the expression of various genes involved in tumor growth. In inflammation, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to protect against oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is its potential use as a therapeutic agent in various diseases. N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have potent anti-cancer, anti-inflammatory, and neuroprotective effects. However, one limitation of N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its potential toxicity, which needs to be further investigated.
Direcciones Futuras
There are several future directions for the research on N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide. One direction is to investigate its potential use as a therapeutic agent in other diseases such as cardiovascular diseases and autoimmune diseases. Another direction is to investigate its mechanism of action in more detail, which can help to identify new targets for drug development. Additionally, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties can help to improve its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to have potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. In cancer, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative diseases, N-{[2-(2-pyrazinylcarbonyl)hydrazino]carbonothioyl}-9H-xanthene-9-carboxamide has been shown to protect against oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
N-[(pyrazine-2-carbonylamino)carbamothioyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S/c26-18(14-11-21-9-10-22-14)24-25-20(29)23-19(27)17-12-5-1-3-7-15(12)28-16-8-4-2-6-13(16)17/h1-11,17H,(H,24,26)(H2,23,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUWCGVMRXZJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC(=S)NNC(=O)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-allyl-2-[(4-hydroxyphenyl)imino]-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B4751095.png)

![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4751113.png)
![N-[(5-methyl-2-thienyl)methyl]-1-phenylethanamine hydrochloride](/img/structure/B4751120.png)
![2-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-3-(4-ethoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4751122.png)
![N-[2-(trifluoromethyl)-4-quinazolinyl]valine](/img/structure/B4751128.png)
![8-chloro-4-[(3-methyl-1-piperidinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B4751152.png)
![2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}phenol](/img/structure/B4751164.png)

![N-{3-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4751179.png)


